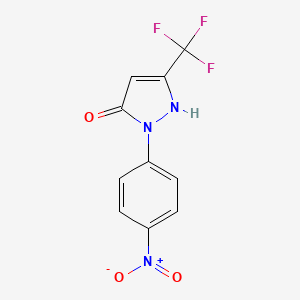![molecular formula C20H24N4 B2824455 N-cyclopentyl-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890629-49-9](/img/structure/B2824455.png)
N-cyclopentyl-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-cyclopentyl-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine” is a chemical compound with the molecular formula C20H24N4 . It belongs to the class of pyrazolo[1,5-a]pyrimidines, which have been reported as potent inhibitors of mycobacterial ATP synthase for the treatment of Mycobacterium tuberculosis .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines involves the use of 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as precursors . The resulting aminopyrazoles are reacted with formylated acetophenones under reflux at 60°C assisted by KHSO4 in aqueous media to form regioselectively 3,7-diarylpyrazolo[1,5-a]pyrimidines and 3,6-diarylpyrazolo[1,5-a]pyrimidine-7-amines .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazolo[1,5-a]pyrimidine core with cyclopentyl, isopropyl, and phenyl substituents .Wissenschaftliche Forschungsanwendungen
Antitumor and Antimicrobial Activities
N-cyclopentyl-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a part of the enaminone family, which includes compounds that exhibit notable antitumor and antimicrobial activities. For example, certain enaminone derivatives have demonstrated cytotoxic effects against human breast and liver carcinoma cell lines, comparable to the effects of 5-fluorouracil. This highlights their potential as therapeutic agents in cancer treatment and their utility in microbial infection control (Riyadh, 2011).
Treatment of Cognitive Impairment
This compound is structurally related to a class of phosphodiesterase 1 (PDE1) inhibitors, including ITI-214. These inhibitors are under clinical development for treating cognitive deficits associated with schizophrenia and Alzheimer's disease, as well as other central nervous system disorders. The PDE1 inhibitors, due to their potent and selective inhibition, show promise in improving cognitive functions (Li et al., 2016).
Human A3 Adenosine Receptor Antagonism
Certain derivatives, such as 2-arylpyrazolo[4,3-d]pyrimidin-7-amines, have been designed as human A3 adenosine receptor antagonists. These compounds, with specific structural modifications, exhibit high affinity and selectivity for this receptor. They have shown effectiveness in counteracting oxaliplatin-induced apoptosis in rat astrocyte cell cultures, suggesting potential applications in neuroprotection and treatment of neurotoxicity (Squarcialupi et al., 2013).
DNA Binding and Anticancer Activity
Iridium(III) organometallic half-sandwich complexes, including those with pyrazole-substituted heterocyclic frameworks, have been synthesized and characterized for their DNA binding properties. These compounds exhibit significant binding to calf thymus DNA, demonstrating potential as anticancer agents due to their DNA interaction capabilities and cytotoxicity against various cancer cell lines (Gajera et al., 2016).
Antiviral Activity
Derivatives of this compound have been synthesized with potent activity against herpes simplex viruses. This demonstrates the potential use of these compounds in antiviral therapies, particularly in the treatment of herpes virus infections (Gudmundsson et al., 2008).
Src Kinase Inhibition
Pyrazolo[3,4-d]pyrimidine-peptide conjugates have been synthesized as Src kinase inhibitors. These conjugates have shown significant inhibition of polyE4Y phosphorylation by active c-Src kinase, suggesting their potential use in cancer treatment, given the role of Src kinase in various cancers (Kumar et al., 2007).
Wirkmechanismus
Target of Action
Related compounds in the pyrazolo[1,5-a]pyrimidine family have been found to inhibit cdk2, a cyclin-dependent kinase . CDK2 is a crucial regulator of the cell cycle and is often a target in cancer treatment .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, such as cdk2, leading to inhibition of the enzyme’s activity . This interaction can result in the disruption of the cell cycle, potentially leading to cell death in cancerous cells .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to cell cycle regulation, given the potential target of CDK2 . Inhibition of CDK2 can disrupt the progression from the G1 phase to the S phase of the cell cycle, potentially leading to cell cycle arrest .
Result of Action
The result of the compound’s action would likely be the disruption of the cell cycle in cells where the target enzyme is active . This could lead to cell cycle arrest and potentially cell death, which could be beneficial in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .
Zukünftige Richtungen
The future directions for “N-cyclopentyl-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine” could involve further exploration of its potential as an inhibitor of mycobacterial ATP synthase . Additionally, its potential cytotoxic activities against various cancer cell lines could be further investigated .
Eigenschaften
IUPAC Name |
N-cyclopentyl-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4/c1-14(2)18-12-19(22-16-10-6-7-11-16)24-20(23-18)17(13-21-24)15-8-4-3-5-9-15/h3-5,8-9,12-14,16,22H,6-7,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBVAFFJGCHVGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C=NN2C(=C1)NC3CCCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


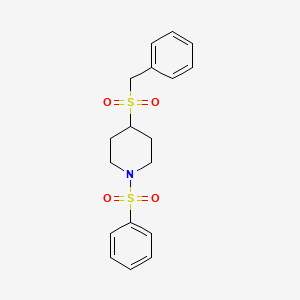
![[1-Methyl-5-(pentoxymethyl)pyrazol-4-yl]methanamine](/img/structure/B2824376.png)
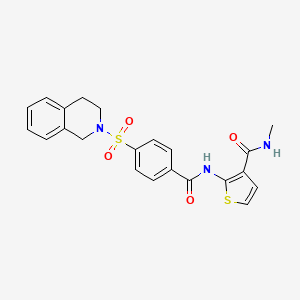
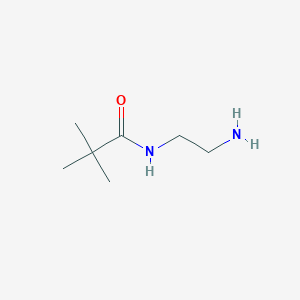
![4,7,7-trimethyl-N-(2-nitrophenyl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2824383.png)
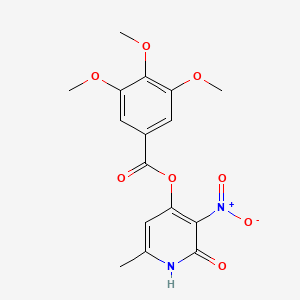

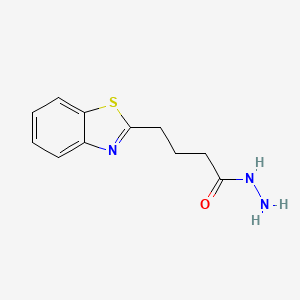
![N-(3-fluoro-4-methylphenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2824389.png)
![2-[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2824390.png)
![2-(3-bromophenyl)-N-(3-chlorophenyl)-8-methyl-9-oxo-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2824391.png)
